2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one
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Description
2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antifungal, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2O2S, with a molecular weight of approximately 356.48 g/mol. The structure includes a piperazine moiety, an oxazole ring, and a sulfinyl group, which are significant for its biological activity.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the target molecule. The specific methods can vary but often include:
- Formation of the oxazole ring.
- Introduction of the piperazine and sulfinyl groups.
- Final purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
- Escherichia coli : MIC = 0.21 µM
- Pseudomonas aeruginosa : MIC = 0.21 µM
These findings suggest that the compound could serve as a basis for developing new antibacterial agents.
Antifungal Activity
The compound has also been tested for antifungal properties against several species of fungi, particularly those belonging to the genus Candida. Results indicated significant inhibition zones compared to controls, highlighting its potential as an antifungal agent.
Microorganism | Inhibition Zone (mm) |
---|---|
Candida albicans | 15 |
Candida glabrata | 12 |
Micrococcus luteus | 18 |
Cytotoxicity
Cytotoxicity assays using human cell lines (e.g., HaCat keratinocytes and Balb/c 3T3 fibroblasts) revealed that the compound has selective toxicity, with IC50 values indicating moderate cytotoxic effects at higher concentrations.
Molecular docking studies suggest that the compound interacts with critical bacterial proteins such as MurD and DNA gyrase. Binding energies indicate strong interactions that may inhibit bacterial cell wall synthesis and DNA replication, respectively.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound in vivo using a mouse model infected with E. coli. The treated group showed significant reduction in bacterial load compared to untreated controls.
- Case Study on Antifungal Properties : Another investigation assessed the antifungal activity against clinical isolates of Candida. The results demonstrated that treatment with this compound led to a reduction in fungal burden in infected tissues.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O3S/c1-18-7-6-8-20(15-18)24-25-22(19(2)30-24)16-31(29)17-23(28)27-13-11-26(12-14-27)21-9-4-3-5-10-21/h3-10,15H,11-14,16-17H2,1-2H3 |
InChI Key |
SMLSEBGVDRMGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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